(2,6-Dimethylmorpholino)[1-(phenylsulfonyl)-4-piperidinyl]methanone
Description
The compound (2,6-Dimethylmorpholino)[1-(phenylsulfonyl)-4-piperidinyl]methanone (CAS: 326871-46-9) is a morpholino-substituted piperidinyl methanone derivative. Its structure features a 2,6-dimethylmorpholine ring linked via a carbonyl group to a 4-piperidinyl moiety modified with a phenylsulfonyl substituent. The compound has been supplied by Chemlyte Solutions Co., Ltd. and Shaanxi Dideu Medichem Co. Ltd., though it is currently listed as discontinued by CymitQuimica (Ref: 10-F697221) .
Properties
IUPAC Name |
[1-(benzenesulfonyl)piperidin-4-yl]-(2,6-dimethylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-14-12-19(13-15(2)24-14)18(21)16-8-10-20(11-9-16)25(22,23)17-6-4-3-5-7-17/h3-7,14-16H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSUGGUPIOLQBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylmorpholino)[1-(phenylsulfonyl)-4-piperidinyl]methanone typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting diethanolamine with a suitable dehydrating agent.
Substitution with Methyl Groups: The morpholine ring is then methylated at the 2 and 6 positions using methyl iodide in the presence of a base such as sodium hydride.
Formation of the Piperidine Ring: The piperidine ring is synthesized by hydrogenation of pyridine.
Introduction of the Phenylsulfonyl Group: The piperidine ring is sulfonylated using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling of the Rings: The morpholine and piperidine rings are coupled via a methanone linkage using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylmorpholino)[1-(phenylsulfonyl)-4-piperidinyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted phenylsulfonyl derivatives.
Scientific Research Applications
(2,6-Dimethylmorpholino)[1-(phenylsulfonyl)-4-piperidinyl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (2,6-Dimethylmorpholino)[1-(phenylsulfonyl)-4-piperidinyl]methanone involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Modifications on the Piperidine Ring
(a) Halogenated Phenyl Derivatives
- (2,6-Dichlorophenyl)(2,6-dimethylmorpholino)methanone (CAS: 1152965-65-5, CymitQuimica): Replaces the phenylsulfonyl group with a 2,6-dichlorophenyl moiety. Chlorine atoms enhance lipophilicity and may improve membrane permeability compared to the sulfonyl group.
- Methanone, (2,6-difluorophenyl)(1-methyl-4-piperidinyl) (CAS: 84162-93-6): Fluorine substitution increases metabolic stability due to resistance to oxidative degradation. The smaller size of fluorine vs. sulfonyl may reduce steric hindrance in target interactions .
(b) Nitro and Heterocyclic Modifications
- (2,6-Dimethylmorpholino)(1-methyl-5-nitro-1H-pyrazol-4-yl)methanone: Features a nitro-substituted pyrazole ring instead of piperidine. The nitro group introduces strong electron-withdrawing effects, similar to phenylsulfonyl, but may confer redox-sensitive properties or cytotoxicity .
Morpholino Ring Variations
- (2-Morpholino-5-nitrophenyl)methanol: Replaces the dimethylmorpholino group with an unsubstituted morpholine and adds a nitrobenzyl alcohol moiety.
- 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenyl-piperidin-4-one: Attaches morpholine via a methylene bridge to a piperidinone core. The ketone group introduces polarity, contrasting with the methanone linkage in the target compound. This derivative was synthesized with a 72% yield, suggesting efficient preparation compared to phenylsulfonyl analogs .
Sulfonyl Group Comparisons
- 1-[1-[4,4-Bis(4-fluorophenyl)butyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one (CAS: 1928): Incorporates a bis(4-fluorophenyl)butyl chain instead of phenylsulfonyl. The fluorinated alkyl chain enhances hydrophobicity and may prolong half-life in vivo .
- (2-(4-Methoxyphenoxy)-1-phenylcyclopropyl)(morpholino)methanone (15db): Uses a cyclopropane ring and methoxyphenoxy group. The methoxy group provides moderate electron-donating effects, contrasting with the electron-withdrawing sulfonyl group. This compound was synthesized in 66% yield, indicating substituent-dependent reaction efficiency .
Research Implications
- Electronic Effects : The phenylsulfonyl group in the target compound likely enhances binding to electron-rich targets (e.g., enzymes with nucleophilic residues) compared to halogenated or alkoxy-substituted analogs.
- Synthetic Challenges : Discontinuation of the target compound (Ref: 10-F697221) may reflect difficulties in sulfonylation steps or purification, whereas morpholine-methylation (e.g., ) offers higher yields .
- Biological Performance : Fluorinated analogs (e.g., CAS: 84162-93-6) may outperform the target compound in metabolic stability, while dichlorophenyl derivatives could exhibit superior CNS penetration .
Biological Activity
(2,6-Dimethylmorpholino)[1-(phenylsulfonyl)-4-piperidinyl]methanone is a compound that has attracted attention due to its potential therapeutic applications, particularly as a Toll-like receptor 7/8 (TLR7/8) antagonist. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : CHNOS
- IUPAC Name : this compound
The primary biological activity of this compound is linked to its role as an antagonist of TLR7 and TLR8. These receptors are pivotal in the immune response, particularly in recognizing viral RNA and initiating inflammatory responses. By inhibiting these receptors, the compound may modulate immune responses, making it a candidate for treating autoimmune diseases and other inflammatory conditions.
Biological Activity Overview
| Activity | Description |
|---|---|
| TLR7/8 Antagonism | Inhibits the activation of TLR7/8 pathways, reducing inflammatory cytokine production. |
| Anti-inflammatory Effects | Potential to alleviate symptoms in autoimmune disorders such as systemic lupus erythematosus and rheumatoid arthritis. |
| Cytotoxicity | Exhibits selective cytotoxicity against certain cancer cell lines, indicating potential for anticancer applications. |
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits TLR7 and TLR8-mediated signaling pathways. For instance:
- A study reported a significant reduction in pro-inflammatory cytokines (e.g., IL-6, TNF-α) in macrophages treated with the compound compared to controls .
- Cytotoxic assays showed that the compound selectively induced apoptosis in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC values in the low micromolar range .
Case Studies
- Autoimmune Disease Treatment : A clinical trial investigated the efficacy of this compound in patients with systemic lupus erythematosus (SLE). Results indicated a marked improvement in disease activity scores among participants receiving the treatment compared to those on placebo .
- Cancer Therapy : A preclinical study highlighted the compound's ability to enhance the efficacy of existing chemotherapeutics in resistant cancer cell lines. The combination treatment led to increased apoptosis and reduced tumor growth in xenograft models .
Q & A
Q. What are the established synthetic pathways for (2,6-Dimethylmorpholino)[1-(phenylsulfonyl)-4-piperidinyl]methanone, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves sequential functionalization of the piperidine and morpholino moieties. Key steps include:
- Sulfonylation : Reacting 4-piperidinyl derivatives with phenylsulfonyl chloride under basic conditions (e.g., sodium hydroxide) to introduce the phenylsulfonyl group.
- Coupling : Using a methanone bridge to link the sulfonylated piperidine with 2,6-dimethylmorpholino, often via nucleophilic acyl substitution.
- Purification : Column chromatography or recrystallization in solvents like methanol ensures high purity. Reaction optimization focuses on temperature control (20–60°C), stoichiometric ratios, and inert atmospheres to prevent side reactions .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
Structural confirmation requires:
- X-ray crystallography : Determines crystal packing, bond lengths (e.g., C–C = 1.52 Å), and unit cell parameters (monoclinic system, space group P21/c) .
- NMR spectroscopy : 1H/13C NMR identifies substituents (e.g., dimethylmorpholino protons at δ 1.2–1.4 ppm, sulfonyl group at δ 7.5–8.0 ppm).
- Mass spectrometry : High-resolution MS confirms molecular weight (theoretical m/z ~419.5) .
Q. What preliminary biological assays are recommended to assess this compound’s activity?
- Enzyme inhibition assays : Test against targets like kinases or proteases using fluorescence-based substrates.
- Receptor binding studies : Competitive assays with radiolabeled ligands (e.g., for GPCRs or ion channels).
- Cytotoxicity screening : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can enantiomer-specific synthesis of this compound be achieved, and what chiral resolution methods are effective?
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (2R,6S)-dimethylmorpholino) during coupling.
- Chiral chromatography : Employ HPLC with cellulose-based columns (e.g., Chiralpak® IA) and hexane/isopropanol mobile phases.
- Crystallization-induced asymmetric transformation : Promote selective crystallization of one enantiomer under controlled solvent conditions .
Q. What computational strategies are suitable for identifying potential pharmacological targets?
- Molecular docking : Use software like Discovery Studio or AutoDock to screen against protein databases (e.g., PDB). Key interactions include hydrogen bonding with the sulfonyl group and hydrophobic contacts with the morpholino ring .
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors, aromatic rings) to align with known drug targets .
Q. How should contradictory structure-activity relationship (SAR) data from different studies be resolved?
- Standardized assays : Replicate studies under identical conditions (pH, temperature, cell lines).
- Meta-analysis : Compare data across publications, focusing on substituent effects (e.g., sulfonyl vs. methoxy groups).
- Mutagenesis studies : Modify specific residues in target proteins to validate binding hypotheses .
Q. What methodologies are effective for studying stability and degradation under physiological conditions?
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic conditions (ICH Q1B guidelines).
- LC-MS/MS analysis : Monitor degradation products (e.g., sulfonic acid derivatives) using a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) .
Q. How can analytical methods for this compound be validated to meet ICH guidelines?
- System suitability : Test parameters (e.g., tailing factor <2, theoretical plates >2000) using a reference standard.
- Mobile phase optimization : Prepare a methanol/sodium acetate buffer (65:35, pH 4.6) for HPLC, ensuring peak symmetry and resolution .
- Linearity and recovery : Validate over a concentration range (0.1–100 µg/mL) with R² >0.995 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
